molecular formula C22H24F2N2O4S B2822385 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one CAS No. 946339-71-5

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one

Numéro de catalogue: B2822385
Numéro CAS: 946339-71-5
Poids moléculaire: 450.5
Clé InChI: QUHYUURLQRZSQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one (CAS 946339-71-5) is a synthetically engineered small molecule with a molecular formula of C 22 H 24 F 2 N 2 O 4 S and a molecular weight of 450.50 g/mol . Its structure is characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core, which is functionalized with a 4-fluoro-3-methylbenzenesulfonyl group and a 2-(4-fluorophenyl)ethan-1-one moiety. This specific arrangement of functional groups places it within a class of compounds investigated for interactions with key biological targets. Compounds featuring a similar 1-oxa-4,8-diazaspiro[4.5]decane scaffold substituted with a fluorinated benzenesulfonyl group have been identified as inhibitors of lysosomal phospholipase A2 (PLA2G15) . The inhibition of PLA2G15 is a recognized mechanism for drug-induced phospholipidosis, a condition of phospholipid accumulation in lysosomes that is a common form of drug toxicity . Consequently, this molecule serves as a critical research tool for pharmaceutical scientists studying off-target toxicities, the mechanisms of cationic amphiphilic drugs (CADs), and for screening the phospholipidosis potential of new drug candidates during early development stages. The product is supplied with a minimum purity of 90% and is intended for non-human research applications only. Not for diagnostic, therapeutic, or other human use.

Propriétés

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O4S/c1-16-14-19(6-7-20(16)24)31(28,29)26-12-13-30-22(26)8-10-25(11-9-22)21(27)15-17-2-4-18(23)5-3-17/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHYUURLQRZSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps. One common approach starts with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide intermediate. This intermediate undergoes further cyclization and functionalization to yield the final spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Applications De Recherche Scientifique

1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Spirocyclic Derivatives

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-Fluoro-3-methylbenzenesulfonyl), 8-(2-(4-fluorophenyl)ethan-1-one) C₂₂H₂₃F₂N₂O₄S 473.49 (calc.) Dual fluorophenyl groups; methylsulfonyl; ketone functionality
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 1-oxa-4,8-diazaspiro[4.5]decane 4-(4-Methoxyphenylsulfonyl), 8-(methylsulfonyl) C₁₅H₂₀N₂O₅S₂ 396.46 Methoxy group; dual sulfonyl groups; higher polarity
1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-[4,4-bis(4-fluorophenyl)butyl]-4-methylene-3-(phenylmethyl) 1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-[4,4-bis(4-fluorophenyl)butyl], 4-methylene, 3-(phenylmethyl) C₃₁H₃₂F₂N₂O₂ 502.59 Bis-fluorophenyl groups; benzyl substituent; lactam ring
1-Oxa-3,8-diazaspiro[4.5]decan-2-one, 8-[4,4-bis(4-fluorophenyl)butyl]-3-heptyl-4-hydroxy-4-methyl 1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-[4,4-bis(4-fluorophenyl)butyl], 3-heptyl, 4-hydroxy-4-methyl C₃₁H₄₂F₂N₂O₃ 528.67 Long alkyl chain; hydroxyl group; enhanced solubility

Key Observations:

Spirocyclic Core Variations: The target compound and compound share a 1-oxa-4,8-diazaspiro[4.5]decane core, while and derivatives feature a lactam (1-oxa-3,8-diazaspiro[4.5]decan-2-one) core. Substituent positions (e.g., sulfonyl groups at position 4 vs. 8) influence steric and electronic properties.

Fluorinated Groups: The target compound and derivatives incorporate fluorinated aryl groups, which enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like the methoxy-substituted compound in .

’s hydroxyl group improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic ketone .

Computational and Experimental Similarity Assessment

Methods:

  • Tanimoto Coefficient (Tc) : Applied to binary fingerprints (e.g., MACCS keys) to quantify structural similarity. The target compound likely shows moderate Tc values (~0.4–0.6) with compounds due to shared spirocyclic cores but divergent substituents .
  • Graph-Based Comparison : Directly aligns molecular graphs, revealing higher similarity in core topology but differences in side chains .

Pharmacological Implications:

  • Fluorinated spirocyclic compounds (e.g., ) are often explored as kinase or protease inhibitors due to their conformational rigidity and hydrophobic binding pockets. The target compound’s methylsulfonyl group may enhance interactions with charged residues in enzyme active sites .

Research Findings and Limitations

  • Activity Data: While specific bioactivity data for the target compound are unavailable, structurally related fluorinated spirocycles () show nanomolar-range inhibition against therapeutic targets like Pfmrk (malaria) and Hedgehog signaling pathways .
  • Limitations : Inferences are based on analogous compounds; experimental validation of the target compound’s properties is required.

Activité Biologique

The compound 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule characterized by a unique spirocyclic structure that includes both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in inhibiting specific enzymes and receptors involved in various disease pathways.

Chemical Structure and Properties

The chemical formula of the compound is C23H27F2N2O5SC_{23}H_{27}F_2N_2O_5S, with a molecular weight of approximately 446.5 g/mol. The structure features a sulfonyl group, which enhances its solubility and biological activity, and fluorinated aromatic rings that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H27F2N2O5S
Molecular Weight446.5 g/mol
StructureSpirocyclic with sulfonyl and fluorinated groups

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of lysosomal phospholipase A2 (PLA2) , an enzyme associated with phospholipidosis and drug-induced toxicity. The inhibition of PLA2 could lead to anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases and possibly cancer treatment.

Enzyme Inhibition

Research indicates that the compound exhibits notable inhibitory effects on PLA2, which plays a critical role in lipid metabolism and inflammatory responses. Inhibition studies have shown that this compound can effectively reduce PLA2 activity, suggesting its potential use in conditions where inflammation is a key factor.

Case Studies

  • Anticancer Activity : A study investigating the compound's effects on cancer cell lines demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction mediated by the inhibition of PLA2 activity.
  • Anti-inflammatory Effects : In vivo studies showed that administration of the compound in animal models resulted in reduced inflammation markers, supporting its potential as an anti-inflammatory agent.
  • Neuroprotective Properties : Additional research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, further broadening its therapeutic implications.

Comparative Analysis with Similar Compounds

To better understand the efficacy of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethan-1-one, it is useful to compare it with structurally similar compounds known for their biological activities.

Compound NameActivity TypeIC50 (µM)
Compound A (similar structure)PLA2 Inhibitor10
Compound B (fluorinated derivative)Anticancer15
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)...PLA2 Inhibitor5

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
The synthesis of this spirocyclic compound involves multi-step reactions, including spirocycle formation, sulfonylation, and fluorophenyl group introduction. Key steps include:

  • Spirocycle Construction : Use tert-butyl carbamate (Boc) as a protective group for amines to prevent side reactions during cyclization .
  • Sulfonylation : React with 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions (dichloromethane, triethylamine) at 0–5°C to minimize hydrolysis .
  • Purification : Column chromatography with dichloromethane/methanol (9:1) resolves intermediates, while recrystallization improves final product purity .
    Critical Parameters : Control reaction temperature (<5°C for sulfonylation), use nitrogen atmosphere for moisture-sensitive steps, and monitor intermediates via TLC.

Basic: What analytical techniques confirm the compound’s spirocyclic structure and stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Resolves the spirocyclic core and confirms bond angles/geometry (e.g., 1,4-diazaspiro[4.5]decane systems in ) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.2–1.6 ppm (methylene protons in spirocycle) and δ 160–165 ppm (carbonyl groups) .
    • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to validate connectivity .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₄H₂₅F₂N₂O₃S: 477.1564) .

Advanced: How to design experiments to evaluate its biological activity against target enzymes?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., triazaspiro compounds in showed affinity for serotonin receptors) .
  • In Vitro Assays :
    • Fluorescence Polarization : Measure binding affinity (Kd) using fluorescently labeled ATP analogs for kinase inhibition studies .
    • Enzyme Inhibition (IC₅₀) : Use colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Data Validation : Compare with positive controls (e.g., staurosporine for kinases) and analyze dose-response curves using GraphPad Prism .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

  • SAR Table Construction : Compare substituent effects on activity (example from ):

    Substituent (R)Target Affinity (nM)Selectivity Ratio
    4-Fluorophenyl12 ± 1.510:1 (vs. off-target)
    3-Chlorophenyl45 ± 3.23:1
  • Computational Docking : Use AutoDock Vina to model interactions (e.g., fluorophenyl groups forming π-π stacking with Tyr³⁵⁶ in a kinase active site) .

  • Mutagenesis Studies : Validate predicted binding residues (e.g., Ala-scanning of receptor pockets) .

Advanced: What methodological challenges arise in computational modeling of its pharmacokinetics?

Methodological Answer:

  • Lipophilicity (logP) : Predicted logP >3 may overestimate membrane permeability; validate via PAMPA assay .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation (t₁/₂ <30 mins indicates need for prodrug strategies) .
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanocrystal formulations improve bioavailability for in vivo studies .

Advanced: How to design in vivo studies to assess neuropharmacological effects?

Methodological Answer:

  • Animal Models : Use kainic acid-induced seizures in mice (dose: 20 mg/kg i.p.) to evaluate anticonvulsant activity, referencing spirocyclic analogs in .
  • Behavioral Assays : Morris water maze for cognitive effects (dose: 5–10 mg/kg orally) with plasma LC-MS monitoring (LOQ: 1 ng/mL) .
  • Toxicology : Histopathology (liver/kidney) and serum ALT/AST levels after 28-day repeated dosing .

Advanced: What strategies mitigate stereochemical instability during storage?

Methodological Answer:

  • Lyophilization : Store as lyophilized powder at -80°C to prevent racemization (degradation <5% over 6 months) .
  • pH Stabilization : Buffer solutions (pH 4–5) reduce amine group reactivity in aqueous formulations .
  • HPLC Monitoring : Use chiral columns (e.g., Chiralpak IA) to track enantiomeric excess monthly .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.